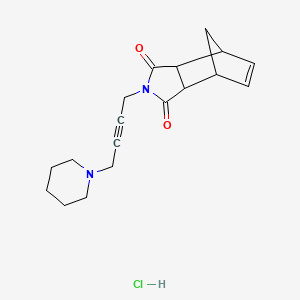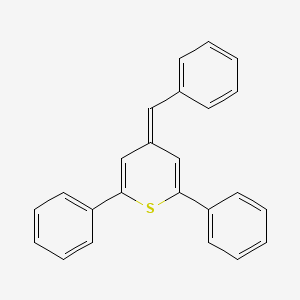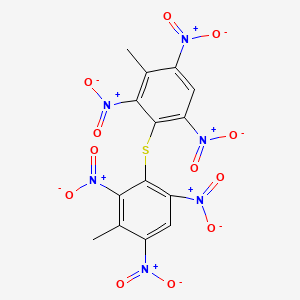
1,1'-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) is an organic compound characterized by the presence of two benzene rings, each substituted with three nitro groups and connected by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) typically involves the nitration of 3-methylthiobenzene. The process includes the following steps:
Nitration: The introduction of nitro groups into the benzene ring is achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control.
Sulfur Bridging: The two nitrated benzene rings are then connected via a sulfur atom through a substitution reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The crude product is purified through recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) undergoes several types of chemical reactions:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic medium.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitro or trinitro derivatives.
Reduction: Formation of diamino or triamino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and explosives due to its high reactivity and stability.
Mechanism of Action
The mechanism of action of 1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of these targets. The sulfur bridge provides additional stability and reactivity, allowing the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro groups but lacks the sulfur bridge.
1,3,5-Trinitrobenzene: Another nitroaromatic compound with three nitro groups but no sulfur bridge or methyl groups.
Uniqueness
1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) is unique due to the presence of the sulfur bridge, which enhances its stability and reactivity compared to other nitroaromatic compounds. This structural feature allows it to participate in a wider range of chemical reactions and applications.
Properties
CAS No. |
37460-56-3 |
|---|---|
Molecular Formula |
C14H8N6O12S |
Molecular Weight |
484.31 g/mol |
IUPAC Name |
2-methyl-4-(3-methyl-2,4,6-trinitrophenyl)sulfanyl-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C14H8N6O12S/c1-5-7(15(21)22)3-9(17(25)26)13(11(5)19(29)30)33-14-10(18(27)28)4-8(16(23)24)6(2)12(14)20(31)32/h3-4H,1-2H3 |
InChI Key |
ZPXGLZBSNGKUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=C(C=C(C(=C2[N+](=O)[O-])C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


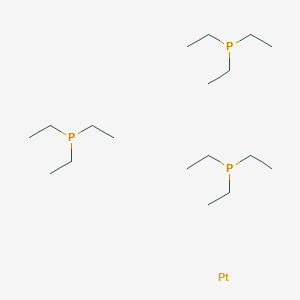
![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)


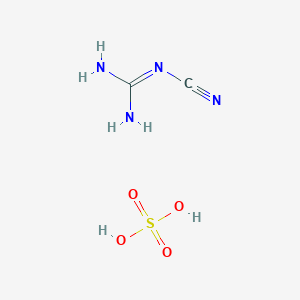

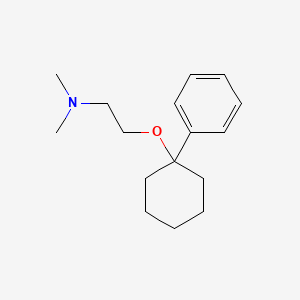


![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)
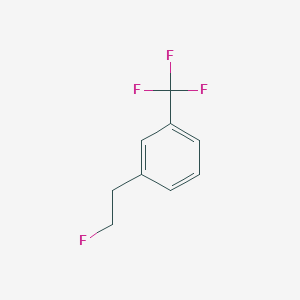
![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)
